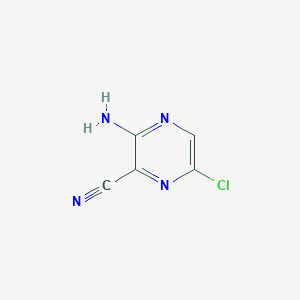
1-Biphenyl-4-yl-piperazine
Overview
Description
1-Biphenyl-4-yl-piperazine is a chemical compound with the molecular formula C16H18N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positionsThis compound is primarily used in research and development within the fields of chemistry, biology, and medicine .
Mechanism of Action
Target of Action
1-Biphenyl-4-yl-piperazine primarily targets the Histamine H3 receptor (H3R) and Sigma-1 receptors (σ1R) . The H3R is a histamine receptor that plays a significant role in the release of neurotransmitters such as dopamine and serotonin. The σ1R is a chaperone protein at the endoplasmic reticulum, which modulates calcium signaling through the IP3 receptor .
Mode of Action
This compound interacts with both the H3R and σ1R. It has been found to have a high affinity towards σ1R, particularly when the piperidine moiety is a fundamental part of the molecule . This interaction leads to changes in the activity of these receptors, influencing the release of neurotransmitters and modulating calcium signaling .
Biochemical Pathways
The interaction of this compound with H3R and σ1R affects various biochemical pathways. By antagonizing the H3R, it can influence the release of neurotransmitters, potentially affecting pathways related to cognition and pain perception . Its interaction with σ1R can modulate calcium signaling, which is crucial for various cellular functions .
Pharmacokinetics
They are also known to be substrates for P-glycoprotein, a protein that can affect drug distribution and excretion . Furthermore, they have been found to inhibit several cytochrome P450 enzymes, which play a key role in drug metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with H3R and σ1R. By antagonizing these receptors, it can influence neurotransmitter release and calcium signaling, potentially leading to effects such as antinociception
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism, particularly if they are substrates or inhibitors of the same cytochrome P450 enzymes .
Biochemical Analysis
Biochemical Properties
1-Biphenyl-4-yl-piperazine has a molecular weight of 238.33 .
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-Biphenyl-4-yl-piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Parallel solid-phase synthesis: This method involves the use of solid supports to facilitate the synthesis of piperazine derivatives.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine rings from suitable precursors.
Chemical Reactions Analysis
1-Biphenyl-4-yl-piperazine undergoes various chemical reactions, including:
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Biphenyl-4-yl-piperazine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Biphenyl-4-yl-piperazine can be compared with other similar compounds, such as:
1-Phenylpiperazine: This compound lacks the additional phenyl ring, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)piperazine: The presence of a methoxy group can alter the compound’s reactivity and biological activity.
1-(4-Chlorophenyl)piperazine: The chlorine substituent can influence the compound’s chemical stability and interactions with biological targets.
The uniqueness of this compound lies in its biphenyl group, which provides enhanced chemical stability and potential for diverse biological activities compared to its simpler analogs.
Properties
IUPAC Name |
1-(4-phenylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBDDKEEOAXNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370763 | |
| Record name | 1-biphenyl-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180698-19-5 | |
| Record name | 1-biphenyl-4-yl-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 180698-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
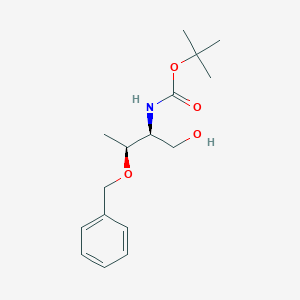


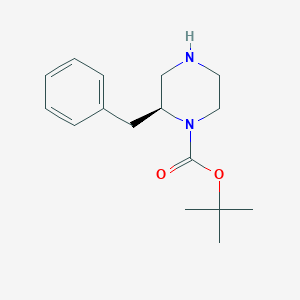




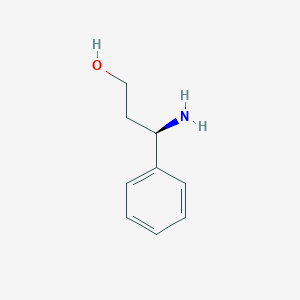

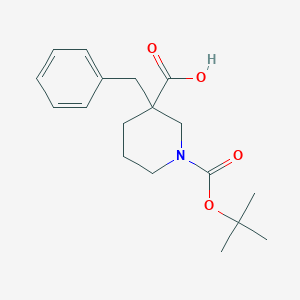
![tert-Butyl [4,4'-bipiperidine]-1-carboxylate](/img/structure/B112094.png)

